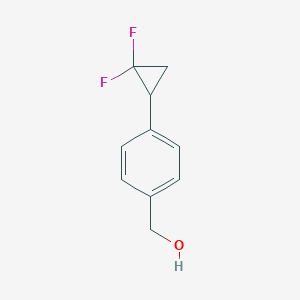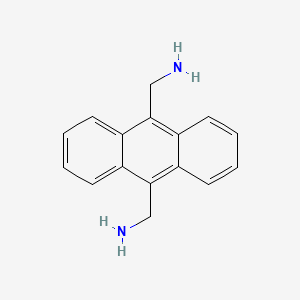![molecular formula C12H7NO4 B6316429 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid CAS No. 343595-31-3](/img/structure/B6316429.png)
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a unique pyrano-indole structure, which contributes to its diverse chemical and biological properties.
Mecanismo De Acción
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that the indole nucleus of similar compounds can chelate with two mg 2+ ions within the active site of certain enzymes . This suggests that 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
They can chelate with ions within the active site of enzymes, as seen with indole-2-carboxylic acid and integrase, an enzyme crucial in the life cycle of HIV-1 .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid typically involves the reaction of indole derivatives with various reagents under specific conditions. One common method includes the reaction of isatin with 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate in ethanol . This reaction proceeds through an intramolecular oxa-6π-electrocyclization to form the pyrano-indole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Pyrano[3,2-b]indole derivatives: Compounds with similar pyrano-indole structures but varying functional groups and activities.
Uniqueness
7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is unique due to its specific pyrano-indole structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPKLZYBDZWDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466548 |
Source


|
| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343595-31-3 |
Source


|
| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)
![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)

![(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)](/img/structure/B6316396.png)




